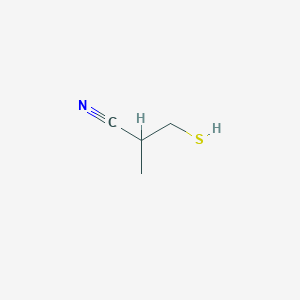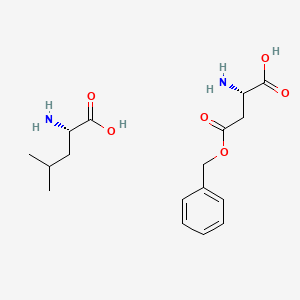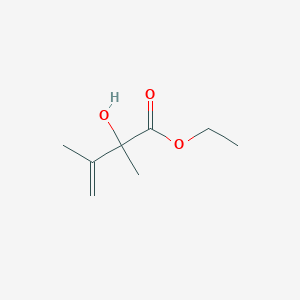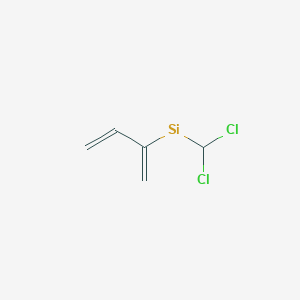
CID 78062424
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78062424” is a chemical entity registered in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 78062424 involves several synthetic routes. One common method includes the use of phenyl-containing diamine substances, oxygen-containing heterocyclic compounds, polyamino organic matter, and active group-containing compounds. The reaction conditions typically involve dissolving these raw materials in a medium-high boiling point solvent and using thermosetting resin as a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
CID 78062424 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions often result in halogenated compounds .
Scientific Research Applications
CID 78062424 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: this compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of CID 78062424 involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. This can lead to various physiological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 78062424 include other phenyl-containing diamines and heterocyclic compounds. These compounds share structural similarities but may differ in their specific functional groups and reactivity.
Uniqueness
What sets this compound apart from its similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for specific applications where other compounds may not be as effective .
Properties
Molecular Formula |
C5H6Cl2Si |
|---|---|
Molecular Weight |
165.09 g/mol |
InChI |
InChI=1S/C5H6Cl2Si/c1-3-4(2)8-5(6)7/h3,5H,1-2H2 |
InChI Key |
UWKSBAXIHXANGO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=C)[Si]C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


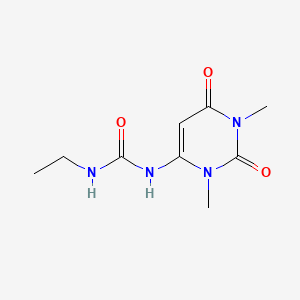
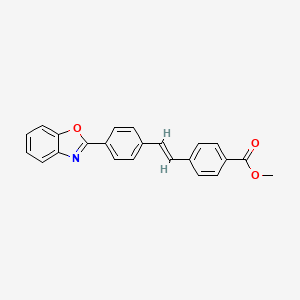



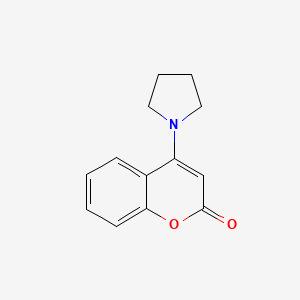
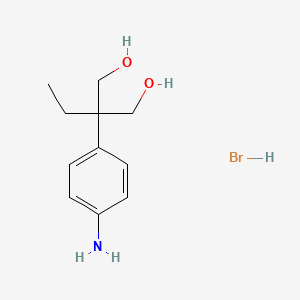
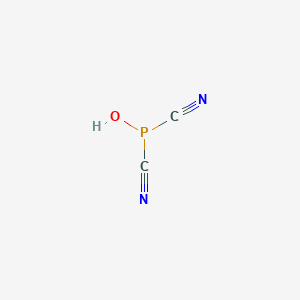

![[(Propane-1-sulfinyl)methyl]benzene](/img/structure/B14689371.png)
